molecular formula C7H2BrClF4 B1627779 4-Bromo-2,3,5,6-tetrafluorobenzylchloride CAS No. 292621-54-6

4-Bromo-2,3,5,6-tetrafluorobenzylchloride

Cat. No. B1627779
CAS RN: 292621-54-6
M. Wt: 277.44 g/mol
InChI Key: FJKZGGKMTLJXGR-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorobenzylchloride (BTFC) is an organic compound belonging to the family of bromo organofluorines. It is a colorless, volatile liquid with a pungent odor. BTFC has a wide range of applications in various fields, such as chemical synthesis, pharmaceuticals, and materials science. It is also used as a reagent in organic synthesis, as a catalyst in various reactions, and as a solvent in many organic reactions.

Scientific Research Applications

Antioxidant Activity

  • Cellular Antioxidant Effect : Compounds similar to 4-Bromo-2,3,5,6-tetrafluorobenzylchloride, like bromophenols isolated from red algae, have shown significant cellular antioxidant activity. These compounds demonstrate potent activity in cellular assays, suggesting their potential for therapeutic applications (Olsen et al., 2013).

Photodynamic Therapy

  • Photodynamic Therapy for Cancer : Research on zinc phthalocyanine derivatives, which include bromo-substituted compounds, indicates their effectiveness as photosensitizers in photodynamic therapy for cancer treatment. These compounds have high singlet oxygen quantum yields and good fluorescence properties, making them suitable for such therapies (Pişkin et al., 2020).

Organic Synthesis and Functionalization

  • Deprotonation and Functionalization : Studies on halobenzenes, including bromo-substituted compounds, provide insights into their reactivity towards bases, leading to various deprotonated products useful in organic synthesis (Heiss et al., 2003).
  • Copper(II) Complexes : Bromo-substituted phenols are used in the synthesis of copper(II) complexes, with potential applications in electrochemical and magnetic studies (Amudha et al., 1999).

Mechanism of Action

Target of Action

4-Bromo-2,3,5,6-tetrafluorobenzylchloride is a fluorinated building block . It is primarily used in chemical synthesis . Its primary targets are typically other chemical compounds in a reaction mixture, where it acts as a reagent to facilitate the formation of new bonds.

Mode of Action

The compound’s mode of action involves nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions . In these reactions, the bromine atom in the compound is replaced by another group or atom, or it participates in a cross-coupling reaction to form new carbon-carbon bonds.

properties

IUPAC Name

1-bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-3-6(12)4(10)2(1-9)5(11)7(3)13/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKZGGKMTLJXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)Br)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590720
Record name 1-Bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetrafluorobenzylchloride

CAS RN

292621-54-6
Record name 1-Bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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